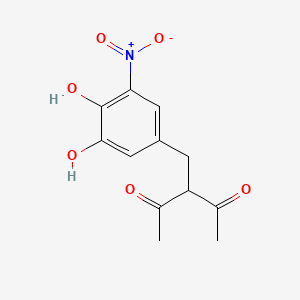
3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione
Cat. No. B1238205
Key on ui cas rn:
132759-68-3
M. Wt: 267.23 g/mol
InChI Key: PNLAJNRGHNFIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05489614
Procedure details


A mixture containing 6.0 g of 3,4-dihydroxy-5-nitrobenzyl-alcohol and 1.0 ml of trifluoroacetic acid in 70 ml of 2,4-pentanedione was heated for 20 h at 100° C. The solvents were evaporated in vacuo and the residue was crystallized from 2-propanol. Yield 3.0 g, mp 118°-128° C.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5]O.F[C:15](F)(F)[C:16]([OH:18])=O>CC(=O)CC(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5][CH:9]([C:16](=[O:18])[CH3:15])[C:2](=[O:1])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(CO)C=C(C1O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC(C)=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized from 2-propanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(CC(C(C)=O)C(C)=O)C=C(C1O)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
